molecular formula C6H7NO2 B1590735 1-(3-Methylisoxazol-5-yl)ethanone CAS No. 55086-61-8

1-(3-Methylisoxazol-5-yl)ethanone

Cat. No. B1590735
CAS RN: 55086-61-8
M. Wt: 125.13 g/mol
InChI Key: MOBMLOWIGFJSCP-UHFFFAOYSA-N
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Description

1-(3-Methylisoxazol-5-yl)ethanone is a chemical compound with the following properties:



  • IUPAC Name : 1-(5-methyl-3-isoxazolyl)ethanone

  • Molecular Formula : C<sub>6</sub>H<sub>7</sub>NO<sub>2</sub>

  • Molecular Weight : 125.13 g/mol

  • CAS Number : 24068-54-0



Synthesis Analysis

The synthesis of this compound involves the reaction of an isoxazole ring with an acetyl group. Detailed synthetic pathways and conditions can be found in relevant literature.



Molecular Structure Analysis

The molecular structure of 1-(3-Methylisoxazol-5-yl)ethanone consists of a five-membered isoxazole ring attached to an ethanone group. The isoxazole ring contains a nitrogen and an oxygen atom, contributing to its unique properties.



Chemical Reactions Analysis

1-(3-Methylisoxazol-5-yl)ethanone may participate in various chemical reactions, including:



  • Nucleophilic Addition : The carbonyl group can undergo nucleophilic addition reactions with various reagents.

  • Ring-Opening Reactions : The isoxazole ring can open under specific conditions, leading to diverse products.



Physical And Chemical Properties Analysis


  • Physical Form : Solid or liquid

  • Storage Temperature : Sealed in dry conditions at room temperature

  • Purity : Typically 98%


Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)

  • Safety Information : Handle with care, use appropriate protective equipment, and follow safety guidelines.


Future Directions

Future research should focus on:



  • Biological Activity : Investigating potential applications in medicine or agriculture.

  • Synthetic Modifications : Developing derivatives with improved properties.

  • Toxicology Studies : Assessing long-term safety and environmental impact.


Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed references, consult relevant peer-reviewed papers and technical documents123.


properties

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-3-6(5(2)8)9-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBMLOWIGFJSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514761
Record name 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylisoxazol-5-yl)ethanone

CAS RN

55086-61-8
Record name 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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